molecular formula C9H10BrFO B8652361 2-(2-Bromo-4-fluorophenyl)propan-2-ol

2-(2-Bromo-4-fluorophenyl)propan-2-ol

Cat. No.: B8652361
M. Wt: 233.08 g/mol
InChI Key: LXUOROQLNQMWLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Bromo-4-fluorophenyl)propan-2-ol is an organic compound with the molecular formula C9H10BrFO It is a derivative of benzenemethanol, where the benzene ring is substituted with bromine and fluorine atoms, and the methanol group is further modified with two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-4-fluorophenyl)propan-2-ol typically involves multi-step organic reactions. One common method is the bromination of 2-fluoro-alpha,alpha-dimethylbenzenemethanol using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems and advanced catalysts can further enhance the efficiency of the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-4-fluorophenyl)propan-2-ol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation Reactions: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can be reduced to form simpler hydrocarbons using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Electrophilic Substitution: Sulfuric acid or aluminum chloride in non-polar solvents like benzene or toluene.

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with palladium on carbon (Pd/C) catalyst.

Major Products Formed

    Substitution: Formation of various substituted benzenemethanol derivatives.

    Oxidation: Formation of 2-bromo-4-fluoro-alpha,alpha-dimethylbenzaldehyde or 2-bromo-4-fluoro-alpha,alpha-dimethylbenzoic acid.

    Reduction: Formation of 2-bromo-4-fluoro-alpha,alpha-dimethylbenzene.

Scientific Research Applications

2-(2-Bromo-4-fluorophenyl)propan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-4-fluorophenyl)propan-2-ol depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form desired products. In biological systems, its mechanism of action may involve interactions with specific enzymes or receptors, leading to modulation of biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzenemethanol, 4-bromo-alpha-methyl-: Similar structure but lacks the fluorine atom and has only one methyl group.

    Benzenemethanol, 2-bromo-4-fluoro-: Similar structure but lacks the alpha,alpha-dimethyl substitution.

    Benzenemethanol, 2-bromo-4-chloro-alpha,alpha-dimethyl-: Similar structure but has a chlorine atom instead of fluorine.

Uniqueness

2-(2-Bromo-4-fluorophenyl)propan-2-ol is unique due to the presence of both bromine and fluorine atoms, as well as the alpha,alpha-dimethyl substitution

Properties

Molecular Formula

C9H10BrFO

Molecular Weight

233.08 g/mol

IUPAC Name

2-(2-bromo-4-fluorophenyl)propan-2-ol

InChI

InChI=1S/C9H10BrFO/c1-9(2,12)7-4-3-6(11)5-8(7)10/h3-5,12H,1-2H3

InChI Key

LXUOROQLNQMWLL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=C(C=C(C=C1)F)Br)O

Origin of Product

United States

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